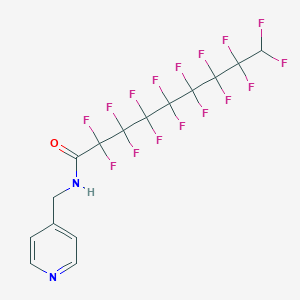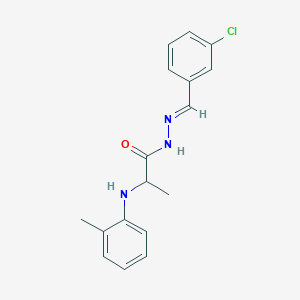![molecular formula C20H36N2O2 B449211 3-CYCLOPENTYL-N-[4-(3-CYCLOPENTYLPROPANAMIDO)BUTYL]PROPANAMIDE](/img/structure/B449211.png)
3-CYCLOPENTYL-N-[4-(3-CYCLOPENTYLPROPANAMIDO)BUTYL]PROPANAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-CYCLOPENTYL-N-[4-(3-CYCLOPENTYLPROPANAMIDO)BUTYL]PROPANAMIDE is a synthetic organic compound with the molecular formula C20H36N2O2 and a molecular weight of 336.5 g/mol. This compound is characterized by the presence of cyclopentyl groups and a propanamide backbone, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOPENTYL-N-[4-(3-CYCLOPENTYLPROPANAMIDO)BUTYL]PROPANAMIDE typically involves the following steps:
Formation of 3-cyclopentylpropanoyl chloride: This is achieved by reacting 3-cyclopentylpropanoic acid with thionyl chloride (SOCl2) under reflux conditions.
Amidation Reaction: The resulting 3-cyclopentylpropanoyl chloride is then reacted with 4-aminobutylamine in the presence of a base such as triethylamine (TEA) to form the intermediate amide.
Final Coupling: The intermediate amide is coupled with 3-cyclopentylpropanoic acid under dehydrating conditions using reagents like dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
3-CYCLOPENTYL-N-[4-(3-CYCLOPENTYLPROPANAMIDO)BUTYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide groups to amines.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: N-substituted amides.
Applications De Recherche Scientifique
3-CYCLOPENTYL-N-[4-(3-CYCLOPENTYLPROPANAMIDO)BUTYL]PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-CYCLOPENTYL-N-[4-(3-CYCLOPENTYLPROPANAMIDO)BUTYL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-cyclopentylpropanamide: Lacks the additional cyclopentylpropanoyl group, making it less complex.
N-butylpropanamide: Does not contain cyclopentyl groups, resulting in different chemical properties.
Cyclopentylamine: Contains a cyclopentyl group but lacks the amide functionality.
Uniqueness
3-CYCLOPENTYL-N-[4-(3-CYCLOPENTYLPROPANAMIDO)BUTYL]PROPANAMIDE is unique due to its specific combination of cyclopentyl groups and amide linkages, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C20H36N2O2 |
|---|---|
Poids moléculaire |
336.5g/mol |
Nom IUPAC |
3-cyclopentyl-N-[4-(3-cyclopentylpropanoylamino)butyl]propanamide |
InChI |
InChI=1S/C20H36N2O2/c23-19(13-11-17-7-1-2-8-17)21-15-5-6-16-22-20(24)14-12-18-9-3-4-10-18/h17-18H,1-16H2,(H,21,23)(H,22,24) |
Clé InChI |
DTDSJJQYGUFSJR-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)CCC(=O)NCCCCNC(=O)CCC2CCCC2 |
SMILES canonique |
C1CCC(C1)CCC(=O)NCCCCNC(=O)CCC2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-({4-ALLYL-5-[(4-CHLOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N'-{[2-(BENZYLOXY)PHENYL]METHYLENE}ACETOHYDRAZIDE](/img/structure/B449130.png)
![N'-{2-[(4-bromobenzyl)oxy]benzylidene}-2-(4-methoxyanilino)butanohydrazide](/img/structure/B449131.png)
![N'-[1-(4-ethoxyphenyl)ethylidene]-2-nitrobenzohydrazide](/img/structure/B449135.png)
![N'-[(5-chloro-2-thienyl)methylene]-2-methoxybenzohydrazide](/img/structure/B449136.png)
![N'~1~-[(E)-1-(1-NAPHTHYL)METHYLIDENE]-2-{[4-PHENYL-5-(2-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE](/img/structure/B449137.png)

![2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(4-ethoxybenzylidene)propanohydrazide](/img/structure/B449142.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-ethylphenyl)quinoline-4-carboxamide](/img/structure/B449143.png)
![N'-[1-(2,4-dichlorophenyl)propylidene]-2-methoxybenzohydrazide](/img/structure/B449144.png)
![2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(4-methylbenzylidene)acetohydrazide](/img/structure/B449145.png)
![2-[(4-METHOXYPHENYL)AMINO]-N'-(1-PHENYLETHYLIDENE)PROPANEHYDRAZIDE](/img/structure/B449146.png)
![2-(4-methoxyphenoxy)-N'-[3-(4-methoxyphenyl)-2-propenylidene]acetohydrazide](/img/structure/B449150.png)
